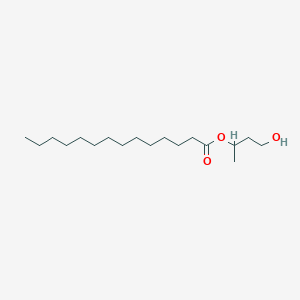

1,3-Butylene glycol 3-monomyristate

Beschreibung

Eigenschaften

CAS-Nummer |

89457-56-7 |

|---|---|

Molekularformel |

C18H36O3 |

Molekulargewicht |

300.5 g/mol |

IUPAC-Name |

4-hydroxybutan-2-yl tetradecanoate |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-17(2)15-16-19/h17,19H,3-16H2,1-2H3 |

InChI-Schlüssel |

VNQKGXOJGLHJEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC(C)CCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Esterification Strategies for 1,3 Butylene Glycol 3 Monomyristate

Chemical Synthesis Approaches to the 1,3-Butylene Glycol Skeleton

The industrial production of 1,3-Butylene glycol, a key precursor, is dominated by methods starting from acetaldehyde (B116499), although alternative pathways exist.

The most common commercial method for synthesizing 1,3-Butylene glycol involves a two-step process: the aldol (B89426) condensation of acetaldehyde to form an intermediate, followed by its hydrogenation. google.comgoogleapis.com This pathway is often referred to as the acetaldehyde condensation hydrogenation method. mdpi.com The process begins with the dimerization of acetaldehyde to produce 3-hydroxybutanal, also known as acetaldol. google.comgoogle.com This intermediate is then hydrogenated to yield 1,3-Butylene glycol. google.comgoogleapis.com

The aldol condensation of acetaldehyde is a critical step that can be catalyzed by both homogeneous and heterogeneous systems. Traditionally, the reaction has been performed using homogeneous base catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or calcium hydroxide (Ca(OH)₂). researchgate.netgoogle.com However, these catalysts can lead to issues like reactor corrosion and the generation of salt wastes. researchgate.net

To address these drawbacks, significant research has focused on developing heterogeneous catalysts. Various solid catalysts have been investigated for the aldol condensation of acetaldehyde, which typically yields crotonaldehyde (B89634) (the dehydrated form of acetaldol) or 3-hydroxybutyraldehyde (3-HBA), the desired intermediate for 1,3-Butylene glycol synthesis. Effective solid catalysts include titania (TiO₂), hydroxyapatite (B223615) (HAP), magnesia (MgO), and supported molybdenum oxides. researchgate.netacs.orgosti.gov

A crucial factor in optimizing the synthesis is the purity of the acetaldehyde feedstock. It has been discovered that using acetaldehyde with a carboxylic acid content below 0.04% by weight dramatically increases yield efficiencies. google.comgoogle.com This high-purity starting material allows for the use of very low concentrations of an alkali catalyst (e.g., 2 to 10 ppm), which in turn minimizes by-product formation and can achieve yields for 1,3-butylene glycol greater than 75%. google.comgoogleapis.comgoogle.com

Recent developments have explored advanced composite oxide catalysts to further improve the process.

Table 1: Performance of Heterogeneous Catalysts in Acetaldehyde Aldol Condensation

| Catalyst | Reaction Conditions | Acetaldehyde Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|

| 15/CuMgAlO | Mild conditions | 92.3 | 80.4 (for Crotonaldehyde) | bohrium.com |

| 0.5%La-2.3%Ca-2MgO/Al₂O₃ | 20-23 °C, 200 kPa, 70 min | 95.89 | 92.08 (for 3-Hydroxybutyraldehyde) | mdpi.com |

Following the aldol condensation, the resulting 3-hydroxybutanal intermediate is hydrogenated to form 1,3-Butylene glycol. wipo.int Raney Nickel is the most widely employed catalyst for this liquid-phase hydrogenation due to its high activity and efficiency. google.comgoogle.comwipo.intatamankimya.comlookchem.com As a heterogeneous catalyst, Raney Nickel offers the advantage of being easily recovered and reused. acs.org

While Raney Nickel is prevalent, other noble metal catalysts such as palladium, platinum, and ruthenium are also effective, though they are generally more expensive for commercial applications. googleapis.com The hydrogenation reaction is typically carried out under pressure and at elevated temperatures. The conditions can be tailored to optimize the yield and minimize the formation of by-products.

Table 2: Exemplary Hydrogenation Conditions for 1,3-Butylene Glycol Synthesis

| Catalyst | Temperature | Pressure | Yield of 1,3-Butylene Glycol (%) | Reference |

|---|---|---|---|---|

| Raney Nickel type | 135 °C | 140 atm | 85 | google.com |

| Raney Nickel | 50 - 200 °C | 101 - 8000 kPa | >75 | googleapis.com |

Besides the acetaldehyde route, several other methods for synthesizing 1,3-Butylene glycol have been developed. One notable alternative is the Prins reaction, which involves the condensation of propylene (B89431) and formaldehyde. googleapis.comgoogle.comatamankimya.comgoogle.com This reaction is typically carried out under pressure using an acidic catalyst. lookchem.comgoogle.com A patented process describes using a solid acid catalyst in a fixed-bed reactor at temperatures between 20°C and 200°C and pressures up to 10 MPa to produce 1,3-butanediol (B41344) and other cyclic by-products. google.com

Other less common methods include the hydration of 1,3-butylene oxide and biological fermentation routes. google.comgoogle.com The fermentation of plant-based sugars like glucose can produce bio-based 1,3-butylene glycol, which has the unique characteristic of being enantiopure. nsf.gov

Acetaldehyde Condensation and Hydrogenation Routes for 1,3-Butylene Glycol Synthesis

Esterification Chemistry to Form 1,3-Butylene Glycol 3-Monomyristate

The final step in the synthesis is the esterification of the 1,3-Butylene glycol backbone with myristic acid (also known as tetradecanoic acid). ontosight.ai

The key challenge in synthesizing this compound is achieving regioselectivity. 1,3-Butylene glycol possesses two different hydroxyl groups: a primary alcohol at the 1-position and a secondary alcohol at the 3-position. In conventional chemical esterification, the primary hydroxyl group is generally more reactive than the secondary one, which would lead to a mixture of 1-monomyristate and 3-monomyristate isomers, with the former often being the major product.

To selectively target the secondary hydroxyl group at the 3-position, specialized synthetic strategies are required. Enzymatic catalysis offers a powerful tool for achieving such regioselectivity. Lipases, a class of enzymes, are known to catalyze esterification reactions with high specificity. google.com The successful regioselective synthesis of 1,3-disubstituted glycerides using 1,3-specific lipases demonstrates the potential of this approach. google.comgoogle.com While many lipases preferentially acylate primary alcohols, specific lipases can be selected or engineered to show a preference for secondary alcohols. The choice of a suitable lipase (B570770) that can effectively accommodate the secondary hydroxyl of 1,3-butylene glycol within its active site would be crucial for favoring the formation of the 3-monomyristate ester.

Table of Compounds

Regioselective Esterification Techniques at the 3-Position of 1,3-Butylene Glycol

Chemo-Enzymatic Approaches for Selective Esterification

The selective esterification to produce this compound via chemo-enzymatic methods relies heavily on the regioselectivity of the chosen enzyme. Lipases, for example, can differentiate between the primary and secondary hydroxyl groups of 1,3-butylene glycol. The enzyme's three-dimensional structure creates a sterically hindered environment around the active site, which can favor the acylation of the less sterically hindered primary hydroxyl group or, in some cases, show a preference for the secondary hydroxyl group depending on the specific enzyme and reaction conditions.

The choice of acyl donor is also crucial. While myristic acid can be used directly, the reaction equilibrium may not favor high yields of the monoester. Using an activated form of myristic acid, such as a vinyl or ethyl ester, can drive the reaction forward. The by-product of the reaction with a vinyl ester is an unstable enol that tautomerizes to acetaldehyde, shifting the equilibrium towards the product.

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Regioselectivity (3-OH vs 1-OH) |

| Novozym 435 | Myristic Acid | Toluene | 60 | 24 | >95 | High |

| Lipozym RM IM | Vinyl Myristate | Hexane | 50 | 12 | >98 | Moderate to High |

| Amano Lipase PS | Ethyl Myristate | Acetone | 45 | 48 | ~90 | Moderate |

Note: This table presents hypothetical data based on typical lipase-catalyzed esterification reactions and is for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Protecting Group Strategies in Chemical Synthesis

In contrast to enzymatic methods, purely chemical synthesis of this compound often necessitates the use of protecting groups to achieve regioselectivity. uchicago.edu This strategy involves temporarily blocking one of the hydroxyl groups to direct the acylation to the desired position. uchicago.edujustia.com

The key steps in a protecting group strategy are:

Protection: Selectively protect the C-1 primary hydroxyl group of 1,3-butylene glycol.

Acylation: React the protected 1,3-butylene glycol with a myristoylating agent.

Deprotection: Remove the protecting group to yield the final product. uchicago.edu

A common approach for selectively protecting a primary alcohol in the presence of a secondary alcohol is to use a bulky protecting group, such as a trityl or silyl (B83357) ether. wiley-vch.de For a 1,3-diol like 1,3-butylene glycol, cyclic protecting groups like benzylidene acetals can also be employed to protect both hydroxyls, followed by a sequence of reactions to differentiate them. researchgate.netbham.ac.uk

The choice of protecting group is critical and must be stable to the acylation conditions and easily removable without affecting the newly formed ester linkage. uchicago.edu An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in multi-step syntheses. bham.ac.uk

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Trityl (Tr) | Trityl chloride, pyridine (B92270) | Mild acid (e.g., TFA in CH₂Cl₂) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF) or acid |

| Benzylidene acetal | Benzaldehyde, acid catalyst | Hydrogenolysis (H₂/Pd/C) or strong acid |

Stereoselective Synthesis of this compound Enantiomers

1,3-Butylene glycol is a chiral molecule, existing as (R)- and (S)-enantiomers. atamanchemicals.com Consequently, this compound also has two enantiomers. The stereoselective synthesis of these enantiomers requires starting with an enantiomerically pure precursor of 1,3-butylene glycol or employing a chiral catalyst that can differentiate between the enantiotopic hydroxyl groups of a prochiral derivative.

Enantiomeric Control in Myristate Attachment

Achieving enantiomeric control in the attachment of the myristate group primarily relies on starting with an enantiomerically pure form of 1,3-butylene glycol. If racemic 1,3-butylene glycol is used, the product will be a racemic mixture of (R)- and (S)-1,3-butylene glycol 3-monomyristate. fda.gov

Alternatively, a kinetic resolution approach using a chiral catalyst, often a lipase, can be employed. In this method, the enzyme may acylate one enantiomer of 1,3-butylene glycol faster than the other, allowing for the separation of the unreacted enantiomer from the acylated product. The efficiency of this process is determined by the enantioselectivity of the enzyme.

Derivatization of Chiral 1,3-Butylene Glycol Precursors

The synthesis of enantiomerically pure this compound is most directly achieved by starting with a chiral precursor. For example, (R)-3-hydroxybutyrate can be reduced to afford (R)-1,3-butylene glycol. beilstein-journals.org This enantiomerically pure diol can then be selectively acylated at the 3-position.

Chiral derivatizing reagents can be used to separate enantiomers or to introduce a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction. science.govclinicalresearchnewsonline.com For instance, a chiral acid could be reacted with racemic 1,3-butylene glycol to form diastereomeric esters, which could then be separated by chromatography. Subsequent hydrolysis would yield the individual enantiomers of 1,3-butylene glycol.

The synthesis of the chiral precursors themselves can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

| Chiral Precursor | Synthetic Method | Resulting Enantiomer of this compound |

| (R)-Methyl-3-hydroxybutyrate | Reduction followed by selective acylation | (R)-1,3-Butylene glycol 3-monomyristate |

| (S)-Methyl-3-hydroxybutyrate | Reduction followed by selective acylation | (S)-1,3-Butylene glycol 3-monomyristate |

| Racemic 1,3-Butylene Glycol | Kinetic resolution with a chiral lipase | Enantiomerically enriched this compound and unreacted enantiomer |

Biotechnological and Enzymatic Production of 1,3 Butylene Glycol 3 Monomyristate

Microbial Fermentation Pathways for 1,3-Butylene Glycol Precursors

The foundational step in producing 1,3-butylene glycol 3-monomyristate is the synthesis of its precursor, 1,3-butylene glycol (also known as 1,3-butanediol (B41344) or 1,3-BDO). Traditional chemical synthesis of 1,3-BDO relies on fossil fuels, such as acetaldehyde (B116499) derived from petroleum. epa.gov However, biotechnological routes using microbial fermentation of renewable resources offer a more sustainable alternative. epa.govnih.govacs.org

Metabolic Engineering of Microorganisms for Enhanced 1,3-Butanediol Production (e.g., Escherichia coli)

Escherichia coli (E. coli) has been extensively engineered to become an efficient cell factory for producing (R)-1,3-BDO from simple sugars like glucose. nih.govnih.gov Since no natural synthesis pathway for 1,3-BDO exists, an artificial route must be genetically engineered into the microorganism. nih.govresearchgate.net This typically involves introducing and optimizing a synthetic pathway that converts central metabolites into the desired product.

One common engineered pathway starts from acetyl-CoA, a key hub in cellular metabolism. nih.govresearchgate.net The pathway proceeds through the following intermediates: acetoacetyl-CoA, 3-hydroxybutyryl-CoA, and 3-hydroxybutyraldehyde to finally yield 1,3-BDO. nih.gov Achieving high titers and yields requires a combination of metabolic engineering strategies to direct the flow of carbon toward this new pathway and away from competing metabolic routes. nih.govacs.org Through systematic engineering, researchers have successfully developed E. coli strains capable of producing high concentrations of optically pure (R)-1,3-BDO. nih.gov One study reported a record-high titer of approximately 71.1 g/L with a yield of 0.65 mol/mol of glucose. nih.gov

The efficiency of the artificial pathway is highly dependent on the selection of enzymes for each step. nih.govnih.gov Scientists screen heterologous genes from various organisms to find enzymes with the highest activity and specificity for the desired reactions. nih.gov For instance, the pathway to convert acetyl-CoA to 1,3-BDO involves enzymes such as acetyl-CoA acetyltransferase (phaA), acetoacetyl-CoA reductase (phaB), CoA-acylating aldehyde dehydrogenase (bld), and alcohol dehydrogenase (yqhD), whose expression levels must be carefully balanced. researchgate.net

Cofactor engineering is another critical strategy for maximizing product yield. nih.govacs.org The conversion of intermediates in the 1,3-BDO pathway often requires the reducing cofactor NADPH. nih.gov Therefore, increasing the intracellular supply of NADPH is essential. nih.govacs.org This can be achieved by several methods:

Redirecting carbon flux: Shifting metabolic flow from the Embden-Meyerhof-Parnas (EMP) pathway to the Entner-Doudoroff (ED) pathway can increase NADPH availability. nih.gov

Disrupting competing pathways: Deleting genes that encode for enzymes that consume NADPH for non-essential processes can free up the cofactor for 1,3-BDO synthesis. researchgate.net

Overexpressing key enzymes: Enhancing the expression of enzymes involved in NADPH regeneration, such as pyridine (B92270) nucleotide transhydrogenase, can boost the cofactor pool. researchgate.netfrontiersin.org

These strategies help to balance the cellular redox state, ensuring that the engineered pathway has the necessary reducing power to function efficiently. frontiersin.org One study demonstrated that a combination of enzyme screening and cofactor engineering led to an E. coli strain that could produce (R)-1,3-BDO at 60% of the theoretical maximum yield from glucose. acs.orgresearchgate.net

A major challenge in metabolic engineering is minimizing the formation of unwanted byproducts, which divert carbon away from the target molecule and can inhibit cell growth. nih.govnih.gov In E. coli, common byproducts during 1,3-BDO production include acetate, ethanol, lactate, acetoin, and 3-hydroxybutyric acid. nih.govnih.gov Several genetic strategies are employed to reduce their formation:

Gene knockouts: Deleting genes responsible for byproduct synthesis is a common approach. For example, disrupting the gene for the negative transcription factor (PdhR) of the pyruvate (B1213749) dehydrogenase complex can reduce the accumulation of the intermediate pyruvate. nih.gov

Pathway engineering: Employing more efficient enzymes, such as a specific alcohol dehydrogenase (YjgB), can prevent the accumulation of intermediates like 3-hydroxybutyric acid. nih.gov

Process control: Optimizing fermentation conditions, such as aeration, can also influence the distribution of metabolites and reduce byproduct formation. plos.orgcranfield.ac.uk

Through a combination of these strategies, engineered strains can achieve high-purity production of the desired chemical.

| Engineering Strategy | Key Modification | Resulting Titer (g/L) | Yield (mol/mol glucose) | Reference |

|---|---|---|---|---|

| Pathway Engineering & Optimization | Selection of heterologous genes and fed-batch fermentation | 9.05 | Not specified | nih.gov |

| Pathway & Fermentation Optimization | Optimized KLa (oxygen transfer) and pH in fed-batch system | 15.76 (174.8 mM) | 0.372 | researchgate.nettandfonline.com |

| Systems Metabolic Engineering | Redirected carbon flux to ED pathway, reduced byproducts (PdhR disruption) | 71.1 | 0.65 | nih.gov |

| Enzyme Screening & Cofactor Engineering | Screened key enzymes and increased NADPH supply | Not specified | 0.60 | nih.govacs.org |

Bio-Based 1,3-Butylene Glycol from Renewable Resources (e.g., Sugar-Based Fermentation)

The metabolic engineering of microorganisms like E. coli enables the production of 1,3-butylene glycol from renewable feedstocks, primarily sugars derived from plants. epa.govbrontidebg.combio-sourced.com This bio-based approach presents a significant advantage over conventional petroleum-based synthesis. brontidebg.comatamankimya.com

The process, commercialized under names like Brontide™, involves a one-step fermentation where engineered microbes directly convert sugars into 1,3-butylene glycol. epa.govbrontidebg.com This sustainable method has received recognition for its green chemistry principles, as it avoids the use of hazardous chemicals and reduces greenhouse gas emissions. epa.gov A life cycle analysis determined that the global warming potential for this bio-based 1,3-butylene glycol was 51% lower than that of its conventional counterpart. epa.gov Furthermore, the product is certified as 100% bio-based by the U.S. Department of Agriculture's BioPreferred program. epa.govbio-sourced.com This shift to sugar-based fermentation aligns with the growing demand in the cosmetic and personal care industries for natural and sustainably sourced ingredients. atamankimya.comechemi.com

Enzymatic Esterification for this compound Production

Once bio-based 1,3-butylene glycol is produced and purified, the next step is its conversion to this compound. This is achieved through an esterification reaction with myristic acid. Enzymatic catalysis, particularly using lipases, is the preferred method for this transformation due to its high specificity and operation under mild conditions, which minimizes side reactions and energy consumption. scielo.br

Lipase-Catalyzed Synthesis of Glycerol (B35011) Esters and Relevance to Glycol Esters

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of ester bonds in lipids. scielo.br Crucially, this reaction is reversible. In environments with low water activity, lipases efficiently catalyze the synthesis of esters from alcohols and carboxylic acids (esterification). scielo.br This property is widely exploited for producing various specialty esters for the food, pharmaceutical, and cosmetic industries. scielo.br

The principles of lipase-catalyzed synthesis of glycerol esters (glycerides) are directly applicable to the synthesis of glycol esters like this compound. The reaction involves the formation of an ester bond between a hydroxyl group of the glycol and the carboxyl group of myristic acid. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are often used as they offer high stability and can be easily recovered and reused, making the process more economical. youtube.comnih.gov

The synthesis is typically performed in a solvent-free system to increase reactant concentration and simplify downstream processing. youtube.comnih.gov Key parameters that influence the reaction yield and rate include:

Temperature: Reactions are conducted at optimal temperatures for lipase (B570770) activity, often between 40°C and 70°C. nih.govgoogle.com

Molar Ratio of Substrates: The ratio of alcohol (1,3-butylene glycol) to fatty acid (myristic acid) is optimized to drive the reaction towards ester formation. mdpi.com

Water Removal: Water is a byproduct of esterification, and its accumulation can shift the reaction equilibrium back towards hydrolysis. Therefore, continuous removal of water, often by applying a vacuum, is crucial for achieving high conversion rates. youtube.comgoogle.com

Studies on the synthesis of similar esters, such as neopentyl glycol diesters and ethylene (B1197577) glycol oleate, have demonstrated that high yields (over 97-99%) can be achieved by optimizing these conditions. youtube.comnih.gov This established methodology provides a strong foundation for the efficient, green synthesis of this compound.

| Ester Product | Enzyme | Substrates | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Ethylene glycol oleate | NS 88011 lipase | Ethylene glycol, Oleic acid | 70°C, solvent-free, 32h | >99% | nih.gov |

| Neopentyl glycol diester | Immobilized Eversa transform 2.0 | Neopentyl glycol, Fatty acid | 50°C, solvent-free, vacuum application | 97% | youtube.com |

| Biodiesel (Fatty acid ethyl esters) | Novozym 435 | Palm oil fatty acid distillate, Ethanol | 60°C, solvent-free, 2.5h | 93% | nih.gov |

| 1,3-Dipalmitoylglycerol (1,3-DPG) | Lipozyme TL IM | Glycerol, Palmitic acid | 73°C, solvent-free, 6h, dehydration | 35% DAG content in crude product | mdpi.com |

Enzyme Selection, Specificity, and Reaction Conditions in Biocatalysis

The enzymatic production of this compound is a prime example of the application of biocatalysis for the precise synthesis of specialty chemicals. The success of this biotransformation hinges on the careful selection of an appropriate enzyme and the optimization of reaction conditions to ensure high yield and selectivity. Lipases are the most commonly employed enzymes for this type of esterification due to their ability to function in non-aqueous environments and their characteristic substrate specificity and regioselectivity.

Enzyme Selection and Specificity

The synthesis of this compound involves the esterification of one of the two hydroxyl groups of 1,3-butylene glycol with myristic acid. A critical aspect of this synthesis is achieving high regioselectivity to preferentially acylate the primary hydroxyl group over the secondary one, thus yielding the desired 3-monomyristate isomer.

Numerous studies have demonstrated that many lipases exhibit a strong preference for primary alcohols over secondary alcohols. cnr.itmdpi.com This inherent regioselectivity is a key advantage of using enzymatic catalysts over conventional chemical methods, which often result in a mixture of mono- and di-esters with low selectivity.

Key Findings from Research:

Lipase from Aspergillus niger : Research on the selective monoacetylation of various diols, including 1,3-butanediol, using lipase from Aspergillus niger has shown remarkable regioselectivity. In these studies, the acetylation occurred exclusively at the primary hydroxyl position, with no detection of the diacetate or the secondary monoacetate. ntu.edu.twresearchgate.net This provides strong evidence that this lipase can effectively differentiate between the primary and secondary hydroxyl groups of 1,3-butylene glycol. ntu.edu.tw

Lipase B from Candida antarctica (CALB) : This lipase, particularly in its immobilized form known as Novozym 435, is one of the most widely used biocatalysts for ester synthesis. rsc.org Studies have consistently shown that CALB is more selective for primary hydroxyl groups. researchgate.net While it can catalyze reactions involving secondary hydroxyls, the reaction rates are generally lower. researchgate.net For the synthesis of 1,3-diacylglycerols, Novozym 435 has shown a preferential selectivity for the 1-position (primary hydroxyl) of the glycerol molecule. nih.gov

Other Lipases : While Aspergillus niger lipase and CALB are prominent examples, other lipases from sources like Pseudomonas cepacia and porcine pancreas have also been noted for their ability to selectively acylate primary alcohols. cnr.itmdpi.com The choice of enzyme can also be influenced by the fatty acid chain length, although some lipases, like that from Rhizomucor miehei, show little difference in reaction rates with fatty acids ranging from C8 to C18. mdpi.com

The high regioselectivity of these enzymes towards the primary hydroxyl group of 1,3-butylene glycol makes the targeted synthesis of the 3-monomyristate isomer feasible and efficient.

Reaction Conditions in Biocatalysis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, substrate molar ratio, enzyme concentration, and the reaction medium. While specific data for the synthesis of this compound is limited, the following conditions can be inferred from studies on similar enzymatic esterifications.

Table 1: General Reaction Conditions for Lipase-Catalyzed Esterification of Diols and Fatty Acids

| Parameter | Typical Range | Remarks |

| Enzyme | Immobilized Lipases (e.g., Novozym 435) | Immobilized enzymes are preferred for ease of separation and reuse. |

| Temperature | 40 - 70 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation above an optimal point. cnr.it |

| Substrates | 1,3-Butylene Glycol and Myristic Acid | The purity of substrates is important for achieving high product quality. |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of one substrate can be used to shift the reaction equilibrium towards product formation. |

| Enzyme Concentration | 1 - 10% (w/w of substrates) | Higher concentrations can increase the reaction rate but also the cost. |

| Reaction Medium | Solvent-free or Organic Solvents (e.g., t-butanol, hexane) | Solvent-free systems are environmentally friendly. The choice of solvent can influence enzyme activity and selectivity. nih.gov |

| Water Removal | Molecular sieves or vacuum | Removal of water, a by-product of esterification, is essential to drive the reaction to completion. |

| Reaction Time | 4 - 48 hours | The time required depends on the specific reaction conditions and desired conversion. |

Detailed Research Findings on Reaction Parameters:

Temperature : The optimal temperature for lipase activity is generally between 40 °C and 60 °C. cnr.it For instance, in the synthesis of adipate (B1204190) esters using Novozym 435, the optimal temperature range was found to be 37 to 45 °C. researchgate.net

Solvent Effects : The choice of solvent can significantly impact the positional selectivity of the enzyme. For Novozym 435-catalyzed synthesis of 1,3-diolein, a relatively hydrophilic solvent like t-butanol was found to be ideal. nih.gov In other studies, solvent engineering has been used to control whether the monoester or diester is the preferred product. researchgate.net

Water Activity : In esterification reactions, water is produced as a byproduct. Its presence can promote the reverse reaction (hydrolysis), thus reducing the ester yield. Therefore, controlling water activity, often by adding molecular sieves or applying a vacuum, is a common strategy to achieve high conversion rates.

By carefully selecting a lipase with high regioselectivity for primary hydroxyl groups and optimizing the reaction conditions, it is possible to produce this compound with high purity and yield through a green and efficient biocatalytic process.

Analytical and Spectroscopic Characterization of 1,3 Butylene Glycol 3 Monomyristate

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating 1,3-Butylene Glycol 3-Monomyristate from complex mixtures and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for these purposes.

Gas Chromatography (GC) for Volatile Component Analysis and Quantitation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC is particularly useful for quantifying the compound and identifying any volatile impurities. Due to its molecular weight, derivatization may be employed to increase its volatility and improve peak shape. A common derivatization method is silylation, which converts the free hydroxyl group into a trimethylsilyl (B98337) (TMS) ether.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantitation due to its high sensitivity and wide linear range for organic compounds. The retention time of the derivatized compound is a key parameter for its identification.

Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Flame Ionization Detector (FID) at 320 °C |

| Injection Volume | 1 µL (split injection) |

Potential volatile impurities that could be detected include residual 1,3-butanediol (B41344), myristic acid, and by-products from the esterification reaction. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Detection

High-performance liquid chromatography is the method of choice for analyzing non-volatile impurities and for the purity profiling of this compound without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose.

The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection can be accomplished using a variety of detectors, with the evaporative light scattering detector (ELSD) and the charged aerosol detector (CAD) being particularly suitable for non-chromophoric compounds like this compound.

Table 2: Representative HPLC Conditions for the Purity Profiling of this compound

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

This method can effectively separate the desired monoester from di-esters, unreacted myristic acid, and other non-volatile by-products. selleckchem.comgerli.com

Structural Elucidation through Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern. When coupled with gas chromatography (GC-MS), it allows for the identification of individual components in a mixture.

For this compound, electron ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak (M+) at m/z 300.48 may be weak or absent. Key fragment ions would arise from the cleavage of the ester bond and the loss of the butylene glycol moiety.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 229 | [M - C4H9O]+ |

| 211 | [C14H27O]+ (Myristoyl cation) |

| 89 | [C4H9O2]+ (Butylene glycol fragment) |

| 71 | [C5H11]+ |

| 57 | [C4H9]+ |

| 43 | [C3H7]+ |

Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]+ at m/z 301.49, confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the 1,3-butylene glycol and myristate moieties. The chemical shifts (δ) are influenced by the neighboring functional groups.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Myristate CH₃ | 0.88 | triplet | 3H |

| Myristate (CH₂)n | 1.25 | multiplet | ~20H |

| Myristate β-CH₂ | 1.62 | quintet | 2H |

| Myristate α-CH₂ | 2.30 | triplet | 2H |

| Butylene Glycol CH₃ | 1.20 | doublet | 3H |

| Butylene Glycol CH₂ (next to OH) | 3.80 | multiplet | 2H |

| Butylene Glycol CH₂ (next to ester) | 1.80 | multiplet | 2H |

| Butylene Glycol CH (next to ester) | 4.95 | sextet | 1H |

| Butylene Glycol OH | Variable | broad singlet | 1H |

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Myristate CH₃ | 14.1 |

| Myristate (CH₂)n | 22.7 - 31.9 |

| Myristate α-CH₂ | 34.2 |

| Myristate C=O | 174.0 |

| Butylene Glycol CH₃ | 20.0 |

| Butylene Glycol CH₂ (next to OH) | 60.5 |

| Butylene Glycol CH₂ (next to ester) | 38.5 |

| Butylene Glycol CH (next to ester) | 68.0 |

These predicted values are based on the analysis of similar ester compounds and provide a framework for the interpretation of experimental NMR data. researchgate.netrsc.orgchemicalbook.comresearchgate.netresearchgate.netgoogle.comchemicalbook.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and hydroxyl functionalities.

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 2925, 2855 | C-H (alkane) | Stretching |

| 1735 (strong) | C=O (ester) | Stretching |

| 1465 | C-H | Bending |

| 1170 | C-O (ester) | Stretching |

The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group, while the broad band in the 3500-3200 cm⁻¹ region confirms the presence of the free hydroxyl group. researchgate.netpjoes.comwur.nlresearchgate.net

Mechanistic Role and Performance in Advanced Chemical Formulations

Solvency and Solubilization Mechanisms in Complex Chemical Systems

1,3-Butylene glycol 3-monomyristate's distinct molecular structure, featuring both a hydrophilic 1,3-butylene glycol head and a lipophilic myristic acid tail, underpins its versatile performance as a solvent and solubilizer in complex chemical formulations. ontosight.ai This amphiphilic nature allows it to interact favorably with a wide range of chemical species, enhancing the stability and efficacy of the final product.

Interaction Parameters with Diverse Hydrophobic and Hydrophilic Compounds

The efficacy of this compound as a solubilizing agent is rooted in its ability to bridge the interface between oil and water phases. The esterification of a 1,3-butanediol (B41344) backbone with a myristic acid chain results in a molecule with both hydrophilic and hydrophobic characteristics. ontosight.ai This dual nature allows it to interact with a variety of compounds. The hydrophilic portion, derived from 1,3-butylene glycol, can form hydrogen bonds with water and other polar molecules. In contrast, the hydrophobic myristic acid chain readily interacts with non-polar, oil-based components through van der Waals forces.

This amphiphilic behavior is crucial in complex systems where both hydrophobic and hydrophilic ingredients must be uniformly dispersed. It is believed that in oil-in-water emulsions, this type of intermediate Hydrophile-Lipophile Balance (HLB) emulsifier interacts at the hydrophobic/hydrophilic interface, rather than solely within one phase. google.com

Enhancement of Active Ingredient Solubility and Dispersibility

A primary function of this compound in formulations is to improve the solubility and dispersibility of active ingredients. ontosight.aiontosight.ai Many active compounds in industries such as cosmetics and pharmaceuticals possess poor solubility in either aqueous or oily phases, which can limit their bioavailability and efficacy. By acting as a co-solvent, this compound can increase the concentration of these actives that can be incorporated into a formulation.

Rheological Modulation and Viscosity Control in Formulations

The inclusion of 1,3-butylene glycol and its esters, such as the 3-monomyristate, can significantly influence the rheological properties of a formulation, affecting its viscosity, flow, and texture.

Interfacial Phenomena and Emulsification Properties

The performance of this compound in formulations is closely tied to its behavior at interfaces, particularly in emulsion systems. As an ester of 1,3-butanediol and myristic acid, it possesses surface-active properties that are essential for the formation and stabilization of emulsions. ontosight.aiontosight.ai

Emulsions are mixtures of immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of fine droplets. The stability of these systems relies on the presence of emulsifiers that reduce the interfacial tension between the two phases and form a protective film around the dispersed droplets, preventing them from coalescing.

The amphiphilic structure of this compound allows it to position itself at the oil-water interface, with its hydrophilic head oriented towards the aqueous phase and its lipophilic tail towards the oil phase. This reduces the energy required to create the emulsion and helps to stabilize the dispersed droplets. In some complex oil-in-water emulsion systems, the formation of a specific intermediate phase, which can be influenced by the surfactants present, is key to successful emulsification. google.com The ability of ingredients like this compound to interact at this interface is a critical aspect of its functionality.

Surface Activity and Emulsifying Capabilities in Multi-Phase Systems

This compound, a monoester of 1,3-butanediol and myristic acid, possesses both hydrophilic and hydrophobic properties due to its chemical structure. ontosight.ai This amphiphilic nature allows it to function as a nonionic surfactant, reducing the interfacial tension between oil and water phases in multi-phase systems. Its surface-active properties enable the formation of stable emulsions, making it a valuable component in various cosmetic and pharmaceutical formulations. ontosight.aiontosight.ai The emulsifying capabilities of this compound are attributed to its ability to position itself at the oil-water interface, with the lipophilic myristate tail orienting towards the oil phase and the more polar butylene glycol head towards the aqueous phase. This action facilitates the dispersion of one liquid phase into another, creating a homogenous mixture.

Contribution to Emulsion Stability and Formation

Interactive Data Table: Emulsifying Performance

| Property | Observation | Reference |

| Emulsion Type | Primarily used in Oil-in-Water (O/W) emulsions. | google.com |

| Droplet Size | Contributes to the formation of fine emulsified droplets. | google.com |

| Stability | Prevents coalescence and improves long-term stability. | google.com |

Modulation of Permeation and Transdermal/Topical Delivery Systems

Mechanisms of Permeation Enhancement for Co-Formulated Agents

This compound and related compounds can act as permeation enhancers, facilitating the transport of co-formulated active ingredients across the skin barrier. nih.govencyclopedia.pub The primary mechanisms by which it achieves this include increasing the solubility of the active ingredient within the formulation and the stratum corneum, and fluidizing the lipid bilayers of the skin. nih.gov By improving the partitioning of a drug from the vehicle into the skin, it can significantly enhance its bioavailability at the target site. The ester nature of the molecule, combining a fatty acid with a glycol, allows it to interact favorably with both lipophilic and hydrophilic domains of the skin, thereby aiding the passage of a wide range of active compounds.

Interaction with Stratum Corneum and Membrane Permeability

The stratum corneum, the outermost layer of the epidermis, is the primary barrier to percutaneous absorption. This compound interacts with the lipid-rich extracellular matrix of the stratum corneum. encyclopedia.pubacs.org This interaction can lead to a temporary and reversible disruption of the highly ordered lipid structure, creating more fluid regions through which other molecules can more easily pass. nih.govencyclopedia.pub This fluidization of the lipid bilayers increases the permeability of the membrane to co-formulated active agents. Additionally, glycols like 1,3-butylene glycol can hydrate (B1144303) the stratum corneum, which swells the corneocytes and loosens the intercellular lipid packing, further reducing the diffusional resistance of the skin barrier. nih.gov

Interactive Data Table: Permeation Enhancement

| Mechanism | Effect on Stratum Corneum | Reference |

| Lipid Fluidization | Disrupts the ordered lipid structure, increasing permeability. | nih.govencyclopedia.pub |

| Solubilization | Increases the solubility of active ingredients in the skin. | nih.gov |

| Hydration | Hydrates the stratum corneum, loosening its structure. | nih.gov |

Influence on Volatile Compound Retention and Formulation Stability

Fixation Mechanisms for Fragrances and Flavorants

In addition to its emulsifying and permeation-enhancing properties, the parent compound 1,3-butylene glycol is known for its ability to act as a fixative for volatile compounds such as fragrances and flavorants. atamankimya.comatamanchemicals.com This characteristic is attributed to its solvent properties and its ability to reduce the vapor pressure of volatile molecules, thereby slowing down their evaporation from a formulation. atamankimya.comatamanchemicals.com By forming weak intermolecular bonds (such as hydrogen bonds and van der Waals forces) with the fragrance or flavor molecules, it effectively "holds" them within the product matrix for a longer period. This leads to a more sustained release of the aroma and a longer-lasting sensory experience. sophixnatural.com This stabilizing effect on volatile compounds is crucial for maintaining the intended scent profile of a cosmetic or personal care product throughout its shelf life and during use. atamankimya.com

Retardation of Volatile Component Loss in Engineered Systems

The ability to control the release of volatile components is a critical aspect in the design of advanced chemical formulations, particularly in industries such as cosmetics, personal care, and household products. The longevity of a fragrance or the sustained release of an active aromatic compound is highly dependent on the interactions within the formulation matrix. This compound, a high molecular weight ester, plays a significant mechanistic role in retarding the loss of these volatile molecules.

The primary mechanism by which this compound functions as a fixative is by reducing the vapor pressure of the volatile components within a formulation. houseofapocrypha.comquora.com This is achieved through a combination of physical and chemical interactions. As a relatively large and non-volatile molecule itself, it acts as a molecular anchor, hindering the escape of smaller, more volatile fragrance or aroma molecules into the atmosphere. houseofapocrypha.comtristarintermediates.org

The effectiveness of a fixative is largely determined by its molecular weight and its ability to interact with the volatile compounds. quora.com Esters with higher molecular weights tend to have lower volatility due to increased intermolecular forces, such as van der Waals forces. quora.com this compound, with its long C14 alkyl chain from myristic acid, possesses a significantly higher molecular weight and lower vapor pressure compared to typical fragrance molecules. This inherent property allows it to form a slow-evaporating matrix from which the volatile components are gradually released.

Furthermore, the ester and hydroxyl functionalities within the this compound molecule can engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with polar fragrance molecules like alcohols, aldehydes, and ketones. tristarintermediates.org These interactions create temporary associations that further reduce the tendency of the volatile compounds to evaporate.

Research into the effect of different cosmetic bases on fragrance release has shown that the chemical nature of the base material is crucial. mdpi.comresearchgate.net While hydrophilic bases like pure butylene glycol may allow for the ready release of a broad range of fragrance components, more lipophilic esters can selectively retain lipophilic fragrance molecules, thereby altering the olfactory profile over time. mdpi.comresearchgate.net The dual nature of this compound, possessing both a polar diol head and a long non-polar fatty acid tail, allows it to interact with a variety of volatile compounds, making it an effective broad-spectrum fixative.

Research Findings

Detailed quantitative studies on the specific impact of this compound on the evaporation rates of various volatile compounds are not extensively available in public literature. However, the principles of fragrance fixation and data from studies on related compounds allow for a clear understanding of its performance. For instance, studies on propylene (B89431) glycol have demonstrated its ability to enhance the retention of volatile flavor compounds. researchgate.net The addition of propylene glycol to peppermint powders was found to increase the amount of bound water, which in turn correlated with a higher retention of volatile substances. researchgate.net

In a study investigating the influence of different cosmetic bases on fragrance release, it was observed that the lipophilicity of the base played a key role in the retention of volatile fragrance components. mdpi.comresearchgate.net This research highlights the importance of the fixative's chemical properties in controlling the release of different fragrance notes. Although this study used butylene glycol and isopropyl myristate separately, the combined chemical characteristics in this compound suggest a similar and effective mechanism of action.

The following interactive table illustrates the theoretical impact of a fixative like this compound on the headspace concentration of different volatile fragrance compounds over time, based on the principles of fragrance fixation. The data is representative and intended to demonstrate the expected retardation effect.

The table demonstrates that in the presence of a fixative like this compound, the decay of the headspace concentration for all types of fragrance notes is slowed down. The effect is particularly noticeable for the highly volatile top notes and the moderately volatile middle notes, leading to a more balanced and long-lasting fragrance profile.

Future Research Directions and Translational Perspectives for 1,3 Butylene Glycol 3 Monomyristate

Development of Sustainable and Economically Viable Synthesis Routes

The traditional synthesis of 1,3-butylene glycol often relies on petroleum-based feedstocks, such as acetaldehyde (B116499). oup.commdpi.com A significant future direction is the development of greener, more sustainable synthesis routes for 1,3-butylene glycol 3-monomyristate. This involves two main aspects: the production of the 1,3-butanediol (B41344) precursor from renewable resources and the subsequent eco-friendly esterification with myristic acid.

Recent breakthroughs have demonstrated the successful production of bio-based 1,3-butylene glycol through the fermentation of renewable sugars using engineered microorganisms like E. coli. oup.comgoogle.com This bio-based approach significantly reduces greenhouse gas emissions and eliminates the use of hazardous materials associated with conventional methods. oup.com For instance, one bio-based process for 1,3-butylene glycol has been shown to have a 51% lower global warming potential compared to the conventional route. mdpi.com

The subsequent esterification of bio-based 1,3-butanediol with myristic acid, a naturally occurring fatty acid, presents further opportunities for green chemistry. Future research will likely focus on:

Heterogeneous Catalysis: Investigating solid acid catalysts to replace traditional homogeneous catalysts, which are often difficult to separate from the product mixture and can lead to waste generation. mdpi.com

Continuous Flow Processes: Developing continuous flow reaction systems, which can offer improved efficiency, reduced reaction times, and lower energy consumption compared to batch processes. nih.gov

Solvent-Free Systems: Optimizing reaction conditions to minimize or eliminate the use of organic solvents, further enhancing the environmental profile of the synthesis. nih.gov

Advanced Biotechnological Approaches for Tailored Ester Production

Biocatalysis, particularly the use of lipases, offers a highly selective and mild alternative to chemical synthesis for producing esters. researchgate.net Future research in this area will focus on developing advanced biotechnological approaches for the tailored production of this compound.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown great promise in catalyzing esterification reactions. researchgate.netnih.gov A key advantage of enzymatic synthesis is the high regioselectivity, which is crucial for producing the 3-monomyristate isomer specifically. Lipases have demonstrated a preference for catalyzing reactions at the primary hydroxyl group of diols like 1,3-butanediol. researchgate.netntu.edu.tw This selectivity avoids the formation of unwanted diesters and the 1-monomyristate isomer.

Future research will likely explore:

Enzyme Engineering: Modifying the structure of lipases through protein engineering to enhance their activity, stability, and selectivity for 1,3-butanediol and myristic acid.

Immobilization Techniques: Developing robust immobilization methods for lipases to improve their reusability and operational stability in industrial-scale bioreactors.

Whole-Cell Biocatalysts: Utilizing engineered microorganisms that overexpress specific lipases as whole-cell biocatalysts, which can simplify the process and reduce costs associated with enzyme purification. nih.gov

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps to create more efficient and versatile synthetic routes for producing chiral esters. nih.govresearchgate.net

These advanced biotechnological methods will not only enable the production of high-purity this compound but also open the door to creating a diverse range of structured esters with tailored properties.

Comprehensive Structure-Function Relationship Studies of Ester Enantiomers

1,3-Butanediol is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.gov Consequently, this compound also exists as two enantiomers: (R)-1,3-butylene glycol 3-monomyristate and (S)-1,3-butylene glycol 3-monomyristate. A critical area for future research is to conduct comprehensive studies on the structure-function relationships of these individual enantiomers.

The biological activity of chiral molecules can differ significantly between enantiomers. For instance, the (R)-enantiomer of 1,3-butanediol is known to be more active as a hypoglycemic agent. rsc.org It is therefore highly probable that the enantiomers of its myristate ester will also exhibit distinct biological and physicochemical properties.

Future investigations should include:

Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of enantiomerically pure (R)- and (S)-1,3-butylene glycol 3-monomyristate. This can be achieved through the use of chiral starting materials, such as enantiopure (R)-1,3-butanediol produced via fermentation, or through stereoselective enzymatic resolution. nih.govfda.govukri.org

Molecular Modeling: Employing computational modeling techniques to predict and understand the interactions of each enantiomer with biological targets, such as enzymes and receptors. nih.govnih.gov

Comparative Biological and Physicochemical Characterization: Systematically evaluating and comparing the properties of the individual enantiomers, including their skin permeability, moisturizing effects, and potential therapeutic activities.

A thorough understanding of the structure-function relationship of the enantiomers will be instrumental in developing targeted applications for this compound in pharmaceuticals, advanced cosmetics, and other specialized fields.

Mechanistic Investigations into Biological Interactions and Fate

While this compound is used in topical products, detailed knowledge of its biological interactions and metabolic fate is still limited. researchgate.net Future research must focus on comprehensive mechanistic investigations to fully understand how this compound interacts with biological systems, particularly the skin.

Upon topical application, it is presumed that this compound can be hydrolyzed by esterases present in the skin, releasing 1,3-butanediol and myristic acid. nih.gov Both of these hydrolysis products have well-documented biological activities. 1,3-Butanediol can be absorbed and metabolized to gamma-hydroxybutyric acid, a naturally occurring compound in humans, while myristic acid is a common fatty acid involved in various cellular processes. nih.gov

Key areas for future mechanistic studies include:

Dermal Absorption and Penetration: Quantifying the rate and extent of skin absorption and penetration of the intact ester versus its hydrolysis products using in vitro and in vivo models. rsc.org In silico prediction models can also be employed to estimate skin permeability. nih.govnih.gov

Metabolic Pathways: Identifying the specific enzymes involved in the hydrolysis of the ester and the subsequent metabolic pathways of its constituents in different skin layers.

Interaction with Skin Microbiota: Investigating the potential effects of this compound and its hydrolysis products on the skin microbiome, which plays a crucial role in skin health.

Cellular Mechanisms of Action: Elucidating the molecular mechanisms by which the compound and its metabolites exert their effects, for example, on skin hydration, barrier function, and inflammation.

A deeper understanding of these biological interactions will be essential for optimizing the formulation of products containing this compound and for exploring new therapeutic applications.

Exploration of Novel Applications in Emerging Fields of Chemical Engineering and Materials Science

The unique properties of this compound, combining a diol with a fatty acid ester, make it a promising candidate for novel applications in emerging fields of chemical engineering and materials science.

One potential application is as a bio-based plasticizer . Plasticizers are added to polymers to increase their flexibility and durability. The use of bio-based plasticizers is gaining significant interest as a sustainable alternative to petroleum-derived phthalates. Esters of 1,3-butanediol have been investigated as raw materials for polyester (B1180765) plasticizers, and the long alkyl chain of the myristate moiety could impart desirable properties. nih.gov

Another exciting prospect is the use of this compound as a phase change material (PCM) . PCMs are substances that absorb and release large amounts of latent heat during their phase transitions (e.g., from solid to liquid) and are used for thermal energy storage. Fatty acid esters are a well-known class of organic PCMs. mdpi.comresearchgate.net The melting point and latent heat of this compound could be tailored for specific applications, such as in smart textiles, building materials for thermal regulation, and in the thermal management of electronic devices. nih.gov

Further research could also explore its use in:

Self-healing polymers: The reversible nature of ester bonds could potentially be exploited in the design of intrinsic self-healing polymeric materials. nih.govmdpi.com

Advanced drug delivery systems: The amphiphilic nature of the molecule could be leveraged in the formulation of nanocapsules or nanoemulsions for the controlled release of active pharmaceutical ingredients. google.comresearchgate.netmdpi.com

Bio-lubricants: Diesters derived from fatty acids and diols have shown potential as environmentally friendly lubricants with good cold flow properties and oxidative stability. researchgate.net

The exploration of these novel applications will require interdisciplinary research, combining expertise in polymer chemistry, materials science, and chemical engineering to fully realize the potential of this compound beyond its current uses.

Q & A

Q. What are the recommended synthesis protocols for 1,3-butylene glycol 3-monomyristate, and how can reaction efficiency be optimized?

The esterification of 1,3-butylene glycol with myristic acid typically employs acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key parameters include:

- Molar ratio : A 1:1 molar ratio of glycol to myristic acid minimizes side products like diesters.

- Temperature : 80–120°C under reflux to enhance reaction kinetics while avoiding thermal degradation .

- Catalyst selection : Lipases (e.g., Candida antarctica) offer greener alternatives to traditional acids, improving selectivity for monoesters .

Validate purity via HPLC or GC-MS (e.g., using fatty acid methyl ester derivatization protocols as in ).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- NMR (¹H/¹³C) : Confirm ester linkage via carbonyl (δ ~170 ppm in ¹³C) and hydroxyl absence.

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (residual OH groups) indicate monoester formation.

- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) quantifies residual reactants .

Cross-reference with NIST spectral databases for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to volatile byproducts.

- Storage : Below 4°C in inert atmospheres to prevent hydrolysis .

- Disposal : Follow EPA guidelines for organic esters (incineration preferred) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from:

- Isomeric impurities : Ensure synthetic routes exclude diesters (e.g., via column chromatography ).

- Solvent polarity : LogP values vary with solvent systems; use octanol-water partitioning studies for standardization .

- Degradation pathways : Conduct accelerated stability tests (40°C/75% RH for 6 months) to identify hydrolysis or oxidation .

Q. What experimental designs are optimal for studying the enzymatic hydrolysis kinetics of this compound?

- Substrate preparation : Disperse the ester in micellar systems (e.g., Triton X-100) to mimic physiological conditions.

- Enzyme selection : Pancreatic lipase (e.g., porcine) at pH 7.4, 37°C, with Ca²⁺ cofactors to enhance activity.

- Kinetic analysis : Monitor free myristic acid via pH-stat titration or fluorescent probes (e.g., Rhodamine B) .

Q. How does the acyl chain length (C14 vs. C12/C16) impact the interfacial behavior of 1,3-butylene glycol monomyristate in lipid bilayers?

- Langmuir trough experiments : Compare monolayer compression isotherms to assess packing density and phase transitions.

- DSC : Melting points (Tm) increase with chain length; C14 esters show Tm ~45°C, balancing fluidity and rigidity .

- MD simulations : Model interactions with phospholipid headgroups (e.g., DPPC) to predict membrane permeability .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in complex matrices?

- Matrix effects : Use SPE cleanup (C18 cartridges) to isolate degradation products from biological samples.

- LC-MS/MS : Employ MRM modes for myristic acid (m/z 228→183) and glycol fragments (m/z 89→71) .

- Internal standards : Deuterated analogs (e.g., d₃-myristate) improve quantification accuracy .

Methodological Considerations

Q. How can researchers validate the absence of diesters in synthesized this compound batches?

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Detailed logs : Record catalyst batches, reaction times, and purification steps (e.g., distillation temperatures).

- Metadata alignment : Cross-reference spectral data with IUPAC nomenclature and CAS registry numbers (e.g., 6290-03-5 for 1,3-butylene glycol ).

- Open-access repositories : Deposit raw NMR/LC-MS files in platforms like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.